Helioxanthin

Descripción general

Descripción

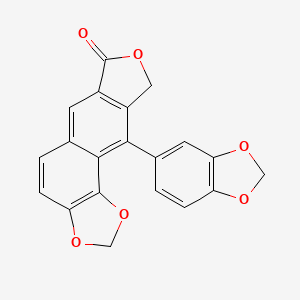

Helioxanthin is a natural product that has been demonstrated to suppress the gene expression of human hepatitis B virus . It has a molecular formula of C20H12O6 .

Synthesis Analysis

Arylnaphthalene lignan lactones, which include this compound, are synthesized from phenylalanine or tyrosine. They are condensed to form bicyclic diphenyl furofurans. Reductive ring opening and oxidative cyclization then deliver dibenzylbutyrolactones. The final intramolecular Friedel–Crafts type cyclization produces arylnaphthalene lignan lactones .

Molecular Structure Analysis

The molecular structure of this compound consists of two arylpropanoid units. It is classified as Type I and Type II based on the relative position of lactone and the aryl substituents . The molecular weight of this compound is 348.31 .

Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 622.5±55.0 °C at 760 mmHg, and a flash point of 277.1±31.5 °C. It has 6 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Diferenciación Osteogénica

Se ha demostrado que la Helioxantina induce la diferenciación osteogénica de células preosteoblásticas y mesenquimales . Esto significa que puede estimular estas células para que se diferencien en células formadoras de hueso, lo que es un proceso crucial en la regeneración y curación ósea.

Tratamiento de células madre de la pulpa dental (DPSCs)

Los derivados de la Helioxantina se han utilizado para tratar las células madre de la pulpa dental (DPSCs) para mejorar su diferenciación osteogénica . Las DPSCs tienen una alta capacidad proliferativa y un potencial de diferenciación multilínea, lo que las convierte en una excelente candidata para aplicaciones de medicina regenerativa.

Curación de fracturas

La investigación ha demostrado que las DPSCs tratadas con un derivado de la Helioxantina pueden facilitar la curación de fracturas . En un modelo de fractura de ratón, se encontró que las DPSCs trasplantadas tratadas con un derivado de la Helioxantina se localizaban en los sitios de fractura y promovían directamente la curación de la fractura .

Regeneración ósea

La Helioxantina se ha utilizado junto con la tecnología de láminas celulares para la regeneración ósea . En un estudio, se demostró que las condiciones osteogénicas con Helioxantina inducen la diferenciación osteogénica de las DPSCs de manera más eficiente que aquellas sin Helioxantina y aquellas con proteína morfogenética ósea-2 .

Tratamiento de defectos óseos

Los derivados de la Helioxantina se han utilizado para tratar células madre de la pulpa dental humana, que luego se utilizaron para el tratamiento de defectos óseos . Este enfoque ha mostrado promesas para abordar defectos óseos severos, como fracturas, cánceres y anomalías congénitas.

Método sin andamiaje de curación ósea

El trasplante de láminas de DPSC tratadas con Helioxantina es un método sin andamiaje conveniente para la curación ósea . Se ha demostrado que este método regenera con éxito el hueso in vivo sin el uso de andamios o factores de crecimiento .

Mecanismo De Acción

Target of Action

Helioxanthin primarily targets the Hepatitis B Virus (HBV) and has been shown to inhibit the replication of a number of viruses . It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus . It also inhibits the activity of all HBV promoters by decreasing the binding of hepatocyte nuclear factor 4 (HNF-4), HNF-3, and fetoprotein factor to the precore/core promoter enhancer II region .

Mode of Action

This compound interacts with its targets by posttranscriptionally down-regulating critical transcription factors in HBV-producing cells, thus diminishing HBV promoter activity and blocking viral gene expression and replication . This mechanism is unique and different from other anti-HBV compounds previously described .

Biochemical Pathways

This compound affects the EGFR/ERK/c-fos signaling pathway. It downregulates this pathway to inhibit COX-2 level and activates the cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest . This leads to the suppression of gene expression of human hepatitis B virus .

Pharmacokinetics

It’s known that the compound exhibits potent anti-hbv activity with little cytotoxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the effective inhibition of HBV replication. It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus .

Action Environment

The action environment of this compound is primarily within HBV-producing cells. The compound exhibits a greater cytotoxic effect in HBV-harbouring cells than virus-free parental cells

Direcciones Futuras

Helioxanthin has shown significant potential in the field of bone regenerative medicine. Research has demonstrated that this compound-induced dental pulp stem cells (DPSCs) can be used for bone regeneration. The transplantation of DPSC sheets treated with this compound is a convenient scaffold-free method of bone healing .

Propiedades

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBRYHUFFFYTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172321 | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18920-47-3 | |

| Record name | Helioxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Helioxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

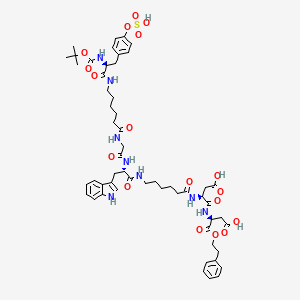

Feasible Synthetic Routes

Q & A

Q1: What is Helioxanthin and where is it found?

A1: this compound is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].

Q2: What are the primary biological activities of this compound?

A2: this compound exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].

Q3: How does this compound exert its anticancer effect against oral cancer cells?

A3: [] this compound inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.

Q4: What is the mechanism of action of this compound against Hepatitis B Virus (HBV)?

A4: [, , , ] this compound demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:

Q5: Can you explain the insecticidal activity of this compound?

A5: [] this compound displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:

Q6: Has this compound shown potential in bone regeneration?

A6: [, , , ] Yes, this compound, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.

Q7: What is known about the structure of this compound?

A7: [, , , ] this compound is an aryltetralin lignan lactone.

Q8: Have any this compound analogs been synthesized and what are their activities?

A8: [, ] Yes, several this compound analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B1672961.png)

![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)

![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![N-[(R)-1-[4-(4-Methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]-2-aminoacetamide](/img/structure/B1672978.png)

![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)